Propan-1-one, 1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)phenylamino]-
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Overview
Description
1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is a complex organic compound with a unique structure that includes methoxyphenyl and pyridylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then reacted with 4-pyridinecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-(4-methoxyphenyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanol .
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: This compound has a similar methoxyphenyl group but differs in its overall structure and applications.
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide: This compound shares the pyridylcarbonyl group but has different functional groups and properties.
Uniqueness
1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-8-4-16(5-9-20)21(25)12-15-24-19-6-2-17(3-7-19)22(26)18-10-13-23-14-11-18/h2-11,13-14,24H,12,15H2,1H3 |
InChI Key |
QMKVDKPBZBQMHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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